molecular formula C22H19ClN2O4S B11245080 N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11245080
M. Wt: 442.9 g/mol
InChI Key: PXCMIQGBCRSQTB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a fused ring system incorporating sulfur and nitrogen atoms, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the 5-chloro-2-methoxyphenyl and ethyl groups. The final step involves the formation of the carboxamide and the oxidation to the 5,5-dioxide form.

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 5-chloro-2-methoxyphenyl group can be achieved through electrophilic aromatic substitution reactions.

    Amidation and Oxidation: The carboxamide group is introduced via amidation reactions, and the final oxidation to the 5,5-dioxide form is typically carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions, altering its chemical properties.

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as a precursor for synthesizing other complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds to highlight its uniqueness:

The unique dibenzo[c,e][1,2]thiazine core of this compound sets it apart from these similar compounds, providing specific advantages in its applications.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H19ClN2O4S/c1-3-25-19-10-8-14(22(26)24-18-13-15(23)9-11-20(18)29-2)12-17(19)16-6-4-5-7-21(16)30(25,27)28/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

PXCMIQGBCRSQTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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